rac 1-Palmitoyl-3-chloropropanediol-d5 rac 1-Palmitoyl-3-chloropropanediol-d5 Fatty acid ester with glycerol chlorohydrins shows mutagenic activity.

Brand Name: Vulcanchem
CAS No.: 1346599-60-7
VCID: VC0023737
InChI: InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,21H,2-17H2,1H3/t18-/m1/s1/i16D2,17D2,18D
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(CCl)O
Molecular Formula: C19H37ClO3
Molecular Weight: 353.983

rac 1-Palmitoyl-3-chloropropanediol-d5

CAS No.: 1346599-60-7

Cat. No.: VC0023737

Molecular Formula: C19H37ClO3

Molecular Weight: 353.983

* For research use only. Not for human or veterinary use.

rac 1-Palmitoyl-3-chloropropanediol-d5 - 1346599-60-7

Specification

CAS No. 1346599-60-7
Molecular Formula C19H37ClO3
Molecular Weight 353.983
IUPAC Name [(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] hexadecanoate
Standard InChI InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,21H,2-17H2,1H3/t18-/m1/s1/i16D2,17D2,18D
Standard InChI Key CHBIHFLJUKBYRJ-YXJZIHALSA-N
SMILES CCCCCCCCCCCCCCCC(=O)OCC(CCl)O

Introduction

Chemical Identity and Structure

Basic Identification

rac 1-Palmitoyl-3-chloropropanediol-d5 is identified by the CAS number 1346599-60-7 . This compound is a deuterated variant of rac 1-Palmitoyl-3-chloropropanediol, which has the CAS number 30557-04-1 . As indicated by the name, this compound contains five deuterium atoms, making it valuable for isotope labeling applications.

Molecular Characteristics

The molecular formula of rac 1-Palmitoyl-3-chloropropanediol-d5 is C19H32D5ClO3, where five hydrogen atoms have been replaced with deuterium atoms . The compound has a molecular weight of approximately 353.98 g/mol . The structure consists of a palmitoyl group attached to a chloropropanediol backbone, with strategic deuteration to enable its function as a stable isotope-labeled standard.

Table 1: Chemical Identity Parameters

ParameterValueSource
Common Namerac 1-Palmitoyl-3-chloropropanediol-d5
CAS Number1346599-60-7
Molecular FormulaC19H32D5ClO3
Molecular Weight353.98 g/mol
Synonyms[2H5]-(±)-1-Palmitoyl-3-chloropropanediol
SMILES NotationCCCCCCCCCCCCCCCC(=O)OCC(CCl)O

Structural Features

The compound has several key structural features:

  • A palmitic acid (C16 fatty acid) esterified at the 1-position of the glycerol backbone

  • A hydroxyl group at the 2-position

  • A chlorine atom at the 3-position of the propanediol unit

  • Five deuterium atoms strategically placed in the molecule for isotopic labeling purposes

This specific arrangement makes the compound valuable for analytical chemistry applications, particularly in mass spectrometry, where the deuterium labeling creates a distinct mass shift compared to the non-deuterated analogue.

Physical and Chemical Properties

Physical State and Appearance

rac 1-Palmitoyl-3-chloropropanediol-d5 typically appears as a white solid powder at room temperature . Its physical properties closely resemble those of the non-deuterated parent compound, with some minor differences due to isotope effects.

Thermodynamic Properties

The compound has a melting point of approximately 70-75°C . This relatively high melting point is consistent with other fatty acid esters containing long-chain fatty acids like palmitic acid. The specific thermal behavior of this compound influences its storage requirements and handling procedures.

Applications in Research and Analysis

Analytical Standard Applications

The primary use of rac 1-Palmitoyl-3-chloropropanediol-d5 is as a stable isotope-labeled analytical standard. In mass spectrometry and other analytical techniques, deuterated compounds serve as internal standards for quantification of the corresponding non-deuterated compounds. The five deuterium atoms create a mass shift of +5 Da, allowing clear differentiation from the non-deuterated analogue in mass spectra.

Lipid Research

This compound is particularly valuable in lipid research and metabolism studies . The palmitoyl group attached to the glycerol backbone makes it relevant for studying lipid biological pathways and processes involving monoacylglycerols. The deuterium labeling allows researchers to track the compound throughout experimental procedures and biological systems.

Toxicological Research

Given that fatty acid esters with glycerol chlorohydrins have been associated with mutagenic activity, rac 1-Palmitoyl-3-chloropropanediol-d5 may also be used in toxicological studies investigating the biological effects of such compounds. The deuterium labeling facilitates precise tracking and quantification in these research contexts.

Related Compounds

Non-deuterated Analogue

The non-deuterated parent compound, rac 1-Palmitoyl-3-chloropropanediol (CAS: 30557-04-1), is structurally identical except for the absence of deuterium atoms . This compound serves as the reference standard against which the deuterated version is compared in analytical applications.

Bis-palmitoylated Derivative

A related compound, rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 (CAS: 1185057-55-9), has two palmitoyl groups attached to the glycerol backbone instead of one . This compound has a higher molecular weight (592.39 g/mol) and the molecular formula C35H62ClD5O4 . It represents a different class of lipid standards that may be used in research involving diacylglycerols rather than monoacylglycerols.

Table 2: Comparison of Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Difference
rac 1-Palmitoyl-3-chloropropanediol-d51346599-60-7C19H32D5ClO3353.98Monoacylglycerol with 5 deuterium atoms
rac 1-Palmitoyl-3-chloropropanediol30557-04-1C19H37ClO3348.95Non-deuterated version
rac 1,2-Bis-palmitoyl-3-chloropropanediol-d51185057-55-9C35H62ClD5O4592.39Contains two palmitoyl groups

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